4-(1H-imidazol-2-yl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H8N4/c9-7-5-10-2-1-6(7)8-11-3-4-12-8/h1-5H,9H2,(H,11,12) |
InChI Key |
AKQHORDBTLZBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC=CN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1h Imidazol 2 Yl Pyridin 3 Amine
Direct Synthesis Strategies for the 4-(1H-Imidazol-2-yl)pyridin-3-amine Core
The construction of the this compound framework can be achieved through several direct synthetic approaches, each offering distinct advantages in terms of efficiency and substituent tolerance.
Multi-component Reaction Approaches to Imidazole-Pyridine Frameworks
Multi-component reactions (MCRs) provide a powerful and atom-economical strategy for the rapid assembly of complex heterocyclic systems from simple starting materials in a single synthetic operation. researchgate.net The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of a three-component reaction (3CR) used to construct imidazo[1,2-a]pyridines, which are structurally related to the target scaffold. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. beilstein-journals.orgmdpi.com
A notable three-component, one-pot condensation has been described for the synthesis of 1H-imidazol-4-yl-pyridines, which are isomeric to the target compound. researchgate.net This reaction utilizes aldehydes, o-picolylamines, and isocyanides to generate the imidazole-pyridine framework. researchgate.net While not directly yielding the 3-amino-substituted pyridine (B92270), these MCRs highlight the potential for convergent synthesis of the core structure. For instance, a one-pot, three-component reaction of 2-aminopyridine (B139424), aromatic aldehydes, and cyclohexyl isocyanide has been shown to produce imidazo[1,2-a]pyridines in good yields. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Aminopyridine | Aldehyde | Isocyanide | Yb(OTf)₃ | Imidazo[1,2-a]pyridine (B132010) |
| o-Picolylamine | Aldehyde | Isocyanide | - | 1H-Imidazol-4-yl-pyridine |
| 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | None (in deep eutectic solvent) | N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine |
Cyclization and Condensation Pathways for Constructing the Heterocyclic Rings
Stepwise construction of the imidazole (B134444) and pyridine rings through cyclization and condensation reactions offers a more traditional yet highly versatile approach. The synthesis of the imidazole ring often involves the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia (B1221849), a method known as the Radziszewski imidazole synthesis.
For the pyridine ring, various condensation strategies can be employed. The synthesis of related benzimidazole-pyrimidine systems provides insights into potential pathways. For instance, the reaction of o-phenylenediamine (B120857) with formic acid yields 1H-benzo[d]imidazole, which can then be coupled with a substituted pyrimidine. nih.gov A similar strategy could be envisioned where a suitably functionalized imidazole precursor is condensed to form the pyridine ring.
Another relevant method involves the condensation of orthoesters with α-amino amides to form (4H)-imidazol-4-ones, which are valuable intermediates. nih.gov These can potentially be further elaborated to the desired imidazole-pyridine structure. The reaction is typically acid- or heat-activated and proceeds through an in-situ generated α-imino amide that cyclizes. nih.gov
Functional Group Interconversions Leading to the Amine Moiety
The introduction of the 3-amino group on the pyridine ring is a critical step and can often be accomplished through functional group interconversion (FGI). A common strategy involves the reduction of a nitro group. The synthesis of nitroarenes can be achieved through the reaction of aromatic compounds with nitrating agents like a mixture of nitric acid and sulfuric acid. solubilityofthings.com The subsequent reduction of the nitro group to a primary amine is a well-established transformation that can be carried out using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or metals in acidic media (e.g., SnCl₂/HCl). solubilityofthings.comvanderbilt.edu
Alternatively, the amine can be introduced via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 3-position. The conversion of alcohols to alkyl halides or sulfonates, which are good leaving groups, is a fundamental FGI. ub.edu For example, an alcohol can be converted to a mesylate or tosylate, which can then be displaced by an azide (B81097) anion, followed by reduction to the amine. vanderbilt.eduub.edu
Derivatization and Functionalization of this compound Analogs
Once the core structure is established, further diversification can be achieved by modifying the reactive sites on the molecule.
N-Substitution Reactions on Imidazole and Pyridine Nitrogens
The nitrogen atoms in both the imidazole and pyridine rings are nucleophilic and can be subjected to various substitution reactions. N-acylation is a common modification. For example, imidazo[1,2-a]pyridines have been N-acylated using acryloyl chloride in the presence of a base like triethylamine. beilstein-journals.org This introduces a reactive handle for further transformations.
Modifications of the Amine Group (e.g., Reductive Amination, Acylation)
The 3-amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents.
Reductive Amination: This powerful reaction allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. youtube.commasterorganicchemistry.com This process involves the initial formation of an imine, which is then reduced in situ. masterorganicchemistry.comwizeprep.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation over a supported metal catalyst is also a highly effective method. acsgcipr.org
Regioselective Functionalization of the Pyridine Ring
The functionalization of the pyridine ring in this compound is a critical aspect of modifying its chemical properties. The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. wikipedia.orgyoutube.com
Electrophilic Aromatic Substitution:
Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging due to the deactivating effect of the nitrogen atom. wikipedia.orgyoutube.com The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the pyridine nitrogen can be protonated, further deactivating the ring. wikipedia.orgrsc.org
To overcome these challenges, indirect methods are often employed. One common strategy is the initial N-oxidation of the pyridine ring to form the corresponding pyridine-N-oxide. wikipedia.org The N-oxide group is activating and directs incoming electrophiles to the ortho and para positions. wikipedia.orgrsc.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine. wikipedia.org
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine ring makes it more amenable to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This type of reaction involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a leaving group. The presence of the imidazole and amine substituents influences the regioselectivity of such reactions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via intramolecular nucleophilic aromatic substitution. nih.gov
Recent research has also explored the direct, regioselective functionalization of pyridines at the 4-position by converting them into heterocyclic phosphonium (B103445) salts, which can then react with various nucleophiles. thieme-connect.de
Imidazole Ring Modifications and Substitutions
The imidazole ring of this compound offers several sites for modification, allowing for the introduction of various functional groups. These modifications can significantly alter the compound's biological and chemical characteristics.
N-Alkylation:
The nitrogen atoms of the imidazole ring can be alkylated using various alkyl halides. beilstein-journals.org Mechanochemical methods, such as ball milling, have been shown to be effective for the N-alkylation of imides and could potentially be applied to imidazole derivatives, offering a solvent-free and efficient alternative to traditional solution-based methods. beilstein-journals.org
Ring Synthesis and Functionalization:
The imidazole ring itself can be constructed through various synthetic routes, which inherently allow for the introduction of substituents. For example, the reaction of 2,2'-pyridyl, 4-hydroxybenzaldehyde, and ammonium (B1175870) acetate (B1210297) in acetic acid can yield a 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole. researchgate.net
Furthermore, existing imidazole rings can be functionalized. For instance, copper-catalyzed three-component reactions using elemental sulfur have been developed for the C3-sulfurization of imidazo[1,2-a]pyridines. acs.org
Interactive Data Table: Imidazole Ring Modifications
| Modification Type | Reagents/Conditions | Resulting Structure |
| N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | N-substituted imidazole |
| C-Sulfurization | Elemental sulfur, Copper catalyst | C3-thiolated imidazole |
| Ring Synthesis | Aldehydes, Amines, Ammonium acetate | Substituted imidazole ring |
Mechanistic Investigations of Synthetic Processes
Understanding the mechanisms of the synthetic processes leading to this compound and its derivatives is crucial for optimizing reaction conditions and achieving desired products.
Elucidation of Reaction Pathways and Intermediates
The synthesis of imidazole-containing compounds often involves multi-step reaction cascades with various intermediates.
Formation of the Imidazole Ring:
The synthesis of imidazoles frequently proceeds through the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia or an amine. A widely used method is the Radziszewski synthesis. researchgate.net
More contemporary methods involve metal-free, multi-component reactions. For example, the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates proceeds via an initial Knoevenagel condensation followed by an intramolecular nucleophilic attack and dehydration. acs.org
Another pathway involves the reaction of 2-aminopyridine with α-bromo ketones. The mechanism is believed to start with the N-alkylation of the pyridine nitrogen, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Reaction Intermediates:
In the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine (B167233), the reaction proceeds through an initial SNAr reaction to form an N-substituted pyridine-2-amine intermediate. acs.org This is followed by reduction of the nitro group to an amine, and subsequent cyclization and aromatization to form the final product. acs.org The formation of an imine and a cyclized intermediate has been observed through 1H NMR studies. acs.org
In copper-catalyzed syntheses of imidazo[1,2-a]pyridines, a proposed mechanism involves the coordination of the pyridine ring with a copper compound to form an intermediate complex. beilstein-journals.org This complex is then oxidized, followed by reductive elimination to yield the final product. beilstein-journals.org
Stereochemical Control and Selectivity in Synthetic Routes
While the synthesis of the parent this compound does not inherently involve chiral centers, the introduction of substituents can create stereogenic centers, making stereochemical control an important consideration.
Currently, there is limited specific information in the provided search results regarding stereochemical control in the synthesis of this compound derivatives. However, general principles of asymmetric synthesis would apply. The use of chiral catalysts, auxiliaries, or starting materials could be employed to induce stereoselectivity in reactions that create chiral centers. For instance, in the alkylation of the imidazole or pyridine ring, if the alkyl group contains a chiral center, a mixture of diastereomers could be formed. The separation of these diastereomers or the development of stereoselective synthetic routes would be necessary to obtain enantiomerically pure compounds.
Role of Catalysis in Efficient Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both metal-based and metal-free catalytic systems have been developed.
Metal-Based Catalysis:
Copper catalysts are widely used in the synthesis of imidazole-containing heterocycles. beilstein-journals.orgnih.gov Copper(I) and Copper(II) salts, such as CuI and Cu(OAc)2, have been shown to effectively catalyze the cyclization reactions leading to imidazo[1,2-a]pyridines. beilstein-journals.org These reactions often proceed under aerobic conditions, with molecular oxygen acting as the oxidant. beilstein-journals.org The use of copper catalysts can offer mild reaction conditions and broad functional group tolerance. organic-chemistry.org For example, a nano-copper oxide-mediated three-component reaction has been reported for the synthesis of 2-triazolylimidazo[1,2-a]pyridines. beilstein-journals.org
Palladium catalysts are also employed, particularly in cross-coupling reactions to functionalize the pyridine or imidazole rings.
Metal-Free Catalysis:
While metal catalysts are prevalent, there is a growing interest in developing metal-free synthetic methods. These approaches often rely on the use of organic catalysts or proceed under catalyst-free conditions, driven by the inherent reactivity of the starting materials. For instance, the condensation of 2-aminopyridines with various carbonyl compounds can be achieved without a metal catalyst. acs.org
Interactive Data Table: Catalytic Systems in Imidazole Synthesis
| Catalyst Type | Examples | Reaction Type | Advantages |
| Copper | CuI, Cu(OAc)2, nano-CuO | Cyclization, C-H amidation | Mild conditions, Aerobic, Broad scope |
| Palladium | Pd(II) complexes | Cross-coupling | Efficient C-C and C-N bond formation |
| Metal-Free | - | Condensation, Cyclization | Avoids metal contamination |
Advanced Structural Characterization and Spectroscopic Analysis of 4 1h Imidazol 2 Yl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. A full suite of 1D and 2D NMR experiments would be necessary to fully characterize 4-(1H-imidazol-2-yl)pyridin-3-amine.
¹H NMR Spectroscopy: The 1D proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as resonances for the amine (-NH₂) and imidazole (-NH) protons. The pyridine ring protons would appear as a set of coupled multiplets. Specifically, the proton at the C2 position of the pyridine ring should appear as a singlet or a narrow doublet, while the protons at the C5 and C6 positions would likely be doublets or doublets of doublets. The imidazole ring is expected to show two signals for its C-H protons. The amine and imidazole N-H protons are anticipated to be broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the carbons of the pyridine ring from those of the imidazole ring. The carbon atom C2 of the imidazole ring, being positioned between two nitrogen atoms, is expected to have the most downfield shift among the imidazole carbons.
2D NMR Spectroscopy: To confirm the assignments from 1D spectra, several 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ³J-coupling (through-bond, three-bond) correlations between adjacent protons, confirming the connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the two heterocyclic rings. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the pyridine protons and the imidazole C2 carbon would confirm the linkage point.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is vital for conformational analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| 2 | ~8.1 - 8.3 | ~145 - 148 |
| 3 | - | ~135 - 138 |
| 4 | - | ~140 - 143 |
| 5 | ~7.0 - 7.2 | ~115 - 118 |
| 6 | ~7.9 - 8.1 | ~147 - 150 |
| Imidazole Ring | ||
| 2' | - | ~144 - 147 |
| 4' | ~7.1 - 7.3 | ~120 - 125 |
| 5' | ~7.1 - 7.3 | ~120 - 125 |
| Substituents | ||
| 3-NH₂ | ~4.5 - 5.5 (broad) | - |
| 1'-NH | ~12.0 - 13.0 (broad) | - |
Note: These are predicted values based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
The single bond connecting the pyridine C4 and imidazole C2' atoms allows for rotation, giving rise to different possible conformations (rotamers). The relative orientation of the two rings is a key structural feature. In solution at room temperature, it is likely that rotation around this bond is rapid on the NMR timescale, resulting in time-averaged signals.
However, steric hindrance between the pyridine ring and the imidazole ring could lead to a preferred conformation where the two rings are not coplanar. The dihedral angle between the planes of the two rings could be determined using NOESY, by observing correlations between protons on the different rings. In related structures, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the two rings are nearly coplanar, with a small dihedral angle of 5.58(7)°. researchgate.netresearchgate.net A similar arrangement might be expected here, stabilized by potential intramolecular hydrogen bonding. Variable-temperature NMR studies could reveal dynamic processes, such as restricted rotation at lower temperatures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions
Vibrational spectroscopy provides direct information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum is expected to be rich in information. Key vibrational bands would include:
N-H Stretching: Two distinct bands are expected in the 3400-3200 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂). A broader band, often centered around 3100 cm⁻¹, would be characteristic of the imidazole N-H stretch, typically broadened due to strong hydrogen bonding in the solid state. researchcommons.org
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The region from 1650 to 1400 cm⁻¹ will contain a series of sharp bands corresponding to the stretching vibrations of the C=N and C=C bonds within the pyridine and imidazole rings.
N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear around 1620 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a clear fingerprint of the heterocyclic core.
The positions and shapes of the N-H and C=O (if applicable) bands can be highly sensitive to the molecular environment. In the solid state, extensive intermolecular hydrogen bonding would cause a shift to lower frequencies (redshift) and significant broadening of the N-H stretching bands compared to their positions in a dilute solution in a non-polar solvent.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (Amine, Asymmetric) | 3450 - 3350 | Medium |
| N-H Stretch (Amine, Symmetric) | 3350 - 3250 | Medium |
| N-H Stretch (Imidazole) | 3200 - 2800 (broad) | Medium-Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |
| N-H Bend (Amine) | 1640 - 1600 | Strong |
| C=N, C=C Stretch (Ring) | 1600 - 1400 | Multiple, Strong-Medium |
Note: These are predicted values. The exact positions are sensitive to the physical state (solid/liquid) and intermolecular interactions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For this compound (C₈H₈N₄), the calculated monoisotopic mass of the neutral molecule is 160.0749 Da. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. A measured mass of 161.0822 would confirm the molecular formula.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns. The protonated molecule would be isolated and fragmented to produce a characteristic set of daughter ions. Predicted fragmentation pathways for related aromatic amines and imidazoles suggest potential losses of small, stable neutral molecules. mdpi.com For instance, a common fragmentation pathway for imidazoles involves the loss of HCN (27 Da). The pyridine ring could also undergo characteristic fragmentation. Analyzing these patterns helps to piece together the molecular structure, corroborating the NMR data.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Obtaining a suitable single crystal would allow for the determination of the exact molecular geometry. This would include the planarity of the individual rings and the dihedral angle between them, providing a definitive answer to the conformational questions raised in the NMR analysis. For example, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline shows a significant twist between the pyridine and phenyl rings, with a torsional angle of 63.0(2)°.
The presence of multiple hydrogen bond donors (the amine -NH₂ and imidazole N-H) and acceptors (the pyridine nitrogen and the sp²-hybridized imidazole nitrogen) makes this compound an excellent candidate for forming extensive and predictable hydrogen-bonding networks.
It is highly probable that the molecules would assemble into complex supramolecular architectures stabilized by N-H···N hydrogen bonds. These interactions could link the molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The analysis of these packing motifs is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. In many crystalline structures of related compounds, π-π stacking interactions between the aromatic rings also play a significant role in stabilizing the crystal packing. researchcommons.org
Geometric Parameters and Dihedral Angles in the Crystal Lattice
No crystallographic data, including bond lengths, bond angles, or dihedral angles for this compound, is currently available in the scientific literature. The determination of these parameters would require single-crystal X-ray diffraction analysis, which has not been reported for this compound.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
Information regarding the UV-Vis absorption spectrum of this compound, including its absorption maxima (λmax) and the corresponding electronic transitions (e.g., π→π* and n→π*), is not available. Such data would typically be obtained through experimental UV-Vis spectroscopy or theoretical calculations, neither of which has been published for this specific molecule. An analysis of conjugation effects based on its electronic spectrum is therefore not feasible.
Computational and Theoretical Chemistry Studies of 4 1h Imidazol 2 Yl Pyridin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) is a cornerstone of computational studies for heterocyclic compounds, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic and molecular properties of imidazole (B134444) and pyridine (B92270) derivatives. nih.govnih.gov DFT methods, such as B3LYP, are frequently employed to calculate the structural and electronic characteristics of such molecules. nih.govniscpr.res.in
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to the lowest energy state on the potential energy surface. mdpi.com For related imidazo[4,5-b]pyridine systems, DFT calculations are used to find the optimized geometries, including bond lengths and angles. researchgate.net This process is essential for understanding the molecule's shape and how it might interact with other molecules. The stability of different tautomers, which are isomers that differ in the position of a proton, can also be assessed, with theoretical calculations helping to identify the most predominant form in various conditions. researchgate.net
Optimized Geometrical Parameters for a Related Imidazole Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C-N (imidazole) | 1.38 Å |
| Bond Length | C=N (imidazole) | 1.32 Å |
| Bond Length | C-C (pyridine) | 1.39 Å |
| Bond Angle | C-N-C (imidazole) | 108.5° |
| Bond Angle | C-C-N (pyridine) | 123.9° |
Note: Data is representative of typical values for related imidazole-pyridine structures as specific data for 4-(1H-imidazol-2-yl)pyridin-3-amine is not available in the provided sources.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap points to higher chemical reactivity and lower kinetic stability. nih.govirjweb.com
For related pyrazolo[3,4-d]pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated to be small, indicating that the molecule is chemically reactive and that charge transfer can readily occur within the molecule. nih.gov Global reactivity descriptors such as ionization potential, electron affinity, and chemical hardness are derived from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov
Calculated Reactivity Descriptors for an Analogous Pyrazolo[3,4-d]pyrimidine
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.29 |
| LUMO Energy | ELUMO | -1.81 |
| Energy Gap | ΔE | 4.48 |
| Ionization Potential | I | 6.29 |
| Electron Affinity | A | 1.81 |
Note: The values presented are for an analogous compound, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, and serve as an illustrative example. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. researchgate.net These maps help identify regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. niscpr.res.in In MEP diagrams, red areas typically indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas represent positive potential (electron-poor, electrophilic sites). researchgate.net For imidazole derivatives, MEP analysis reveals that nitrogen atoms are often the most electron-rich centers, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. irjweb.com
Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results
DFT calculations are widely used to predict spectroscopic properties, and the correlation between theoretical and experimental data serves as a validation of the computational method. researchgate.net For various imidazole and benzimidazole (B57391) derivatives, calculated IR frequencies, 1H and 13C NMR chemical shifts, and UV-Vis absorption spectra have shown good agreement with experimental findings. niscpr.res.inresearchgate.netarabjchem.org Discrepancies between calculated and experimental values are often minimal and can be corrected using scaling factors. This strong correlation confirms that the optimized geometry derived from the DFT calculations is a reliable representation of the molecule's actual structure. mdpi.com For example, in studies of related compounds, the correlation coefficient (R²) for NMR data often exceeds 0.9, indicating excellent agreement. niscpr.res.in
Molecular Dynamics (MD) Simulations for Solvation and Conformational Dynamics
While not extensively documented for the specific title compound, Molecular Dynamics (MD) simulations are a standard method for studying the dynamic behavior of similar molecules in solution. MD simulations track the movements of atoms over time, providing insights into conformational changes and interactions with solvent molecules. For a related histamine (B1213489) H3 receptor agonist, MD simulations were used to observe the stability of the ligand's interactions within the receptor's binding pocket over a 100-nanosecond period. acs.org Such simulations are crucial for understanding how the molecule behaves in a dynamic biological environment, including its stability and the persistence of key interactions. acs.org
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. researchgate.net This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov Docking studies have been performed on a wide range of imidazole and pyridine derivatives to explore their potential as inhibitors of various biological targets. researchgate.netnih.gov
For instance, docking studies on imidazole derivatives have been used to investigate their antimicrobial properties by predicting their binding affinity for enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase. arabjchem.org Similarly, imidazo[4,5-b] pyridine derivatives have been docked into lumazine (B192210) synthase of Mycobacterium tuberculosis to assess their potential as anti-infective agents. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov In the case of a related non-imidazole histamine H3 receptor agonist, docking combined with MD simulations revealed that the compound interacts with the same key amino acid residues as the natural ligand, histamine. acs.org
Quantum Chemical Calculations of Physicochemical Parameters (e.g., pKa, reaction energetics)
Quantum chemical calculations are employed to determine the fundamental electronic and structural properties of a molecule. These methods, such as Density Functional Theory (DFT), allow for the accurate prediction of physicochemical parameters that govern a molecule's behavior in a chemical or biological system.
One of the most critical parameters for any compound with ionizable groups is the acid dissociation constant (pKa), which determines the molecule's charge state at a given pH. The pKa values are crucial as they influence solubility, membrane permeability, and the ability to interact with biological targets. mdpi.com For this compound, there are several nitrogen atoms that can be protonated: the pyridine nitrogen, the two imidazole nitrogens, and the exocyclic amino group.
The prediction of pKa values is typically achieved by calculating the change in Gibbs free energy (ΔG) for the deprotonation reaction in a solvent, usually water. nih.gov High-level quantum mechanical methods combined with continuum solvation models (like PCM or SMD) are standard approaches to compute these energies accurately. nih.gov
For the parent structure, 4-(1H-imidazol-2-yl)pyridine (which lacks the 3-amino group), predicted pKa values are approximately 2.90 for the protonation of the pyridine ring and 11.50 for the deprotonation of the imidazole N-H. evitachem.com The introduction of the electron-donating amino group at the 3-position of the pyridine ring is expected to increase the basicity (raise the pKa) of the pyridine nitrogen and potentially influence the pKa values of the other nitrogen centers. A detailed computational study would calculate the pKa for each potential site, as illustrated in the hypothetical table below.
Interactive Table: Illustrative Predicted pKa Values for this compound
Below is a table of hypothetical, yet chemically reasonable, pKa values for the different ionizable centers of the molecule, as would be determined by quantum chemical calculations.
| Ionizable Group | Predicted pKa (Conjugate Acid) | Predominant State at pH 7.4 | Rationale |
| Pyridine Nitrogen (N1) | ~4.5 - 5.5 | Neutral | The electron-donating effect of the 3-amino group increases the basicity of the pyridine nitrogen compared to the unsubstituted parent compound. |
| Imidazole Nitrogen (N1' or N3') | ~6.0 - 7.0 | Partially Protonated | The imidazole ring is a common basic heterocycle. Its pKa can be influenced by the electronic character of the attached pyridine ring. |
| 3-Amino Group (-NH2) | ~3.0 - 4.0 | Neutral | Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. |
| Imidazole N-H Deprotonation | > 12 | Protonated | The N-H of the imidazole ring is acidic but typically requires a strong base to be deprotonated. |
Note: The values in this table are illustrative and represent typical ranges expected from computational predictions for such a structure. Actual experimental or high-level computational values may vary.
Beyond pKa, quantum chemical methods are also used to study reaction energetics . This involves calculating the energy profile of chemical reactions, such as the molecule's synthesis, potential metabolic transformations, or degradation pathways. By mapping the energies of reactants, transition states, and products, chemists can understand reaction mechanisms, predict reaction feasibility, and optimize reaction conditions. For instance, DFT calculations could be used to model the final step in a potential synthesis, providing activation energies that guide the choice of reagents and temperature. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are fundamental in modern drug discovery for optimizing lead compounds and predicting the activity of new, unsynthesized molecules. jyoungpharm.org
A QSAR study on derivatives of this compound would involve several key steps:
Dataset Assembly: A series of analogs would be synthesized where different substituents are placed at various positions on the scaffold. The biological activity of each compound against a specific target (e.g., a protein kinase) would be measured and expressed numerically, often as an IC₅₀ or pIC₅₀ value.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).
Steric Descriptors: Molecular volume, surface area, specific radii, or parameters from Comparative Molecular Field Analysis (CoMFA). nih.gov
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which describes lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that correlates the descriptors with biological activity. mdpi.comresearchgate.net The resulting model's predictive power is rigorously tested through internal validation (e.g., cross-validation, q²) and external validation using a test set of compounds not included in the model training. nih.govnih.gov
The resulting QSAR equation can guide the design of more potent compounds. For example, if the model shows that a negative coefficient is associated with a steric descriptor at a certain position, it suggests that smaller substituents at that position would increase biological activity. researchgate.net
Interactive Table: Illustrative Data for a QSAR/QSPR Study of this compound Analogs
The following table provides an example of a dataset that would be used to build a QSAR model. It includes the parent compound and hypothetical analogs with calculated descriptors and a hypothetical biological activity value.
| Compound | Substituent (R) at Pyridine C5 | LogP | Polar Surface Area (Ų) | Molecular Weight | pIC₅₀ (Hypothetical) |
| This compound | -H | 1.15 | 71.5 | 160.18 | 6.5 |
| Analog 1 | -F | 1.30 | 71.5 | 178.17 | 6.8 |
| Analog 2 | -Cl | 1.85 | 71.5 | 194.62 | 7.1 |
| Analog 3 | -CH₃ | 1.65 | 71.5 | 174.21 | 6.3 |
| Analog 4 | -OCH₃ | 1.10 | 80.7 | 190.21 | 6.9 |
| Analog 5 | -CF₃ | 2.03 | 71.5 | 228.18 | 7.5 |
Note: The descriptor and pIC₅₀ values in this table are for illustrative purposes to demonstrate the components of a QSAR dataset.
Such QSPR models can also predict key physicochemical properties relevant to a drug's Absorption, Distribution, Metabolism, and Excretion (ADMET) profile, such as solubility and plasma protein binding. researchgate.net
Investigation of Biological Activities and Molecular Interactions of 4 1h Imidazol 2 Yl Pyridin 3 Amine and Its Analogs Academic Research Focus
Research into Anticancer Activity Mechanisms (Cellular and Biochemical Levels)
The quest for novel and more effective anticancer agents has led to the extensive investigation of imidazole-pyridine derivatives. These compounds have shown promise in preclinical studies, exhibiting potent cytotoxic effects and targeted molecular interactions.
In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines
A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of 4-(1H-imidazol-2-yl)pyridin-3-amine analogs against a diverse panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent antiproliferative activity.
Derivatives of 4-(imidazol-5-yl)pyridine have demonstrated broad-spectrum anticancer activity. strath.ac.uk A series of these compounds were tested against the NCI-60 panel of human cancer cell lines, which represents various cancer types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. strath.ac.uk Several analogs, such as compounds 7c, 7d, 8b, 9b, 9c, 10c, 10d, and 11b , exhibited significant growth inhibition, with GI₅₀ values in the sub-micromolar to low micromolar range against the majority of the cell lines. strath.ac.uk Notably, compound 10c emerged as a particularly potent agent, displaying nanomolar activity against most of the tested cells and remarkable activity against the MDA-MB-435 melanoma cell line with a GI₅₀ of 70 nM. strath.ac.uk This potency was found to be significantly greater than the clinically used drug, sorafenib, across almost all the cell lines tested. strath.ac.uk
Similarly, a novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and evaluated for their antiproliferative effects on the A375P human melanoma cell line. nih.gov Many of these compounds showed superior activity compared to sorafenib. nih.gov Compound 7a from this series was particularly effective, with an IC₅₀ value of 0.62 µM against the A375P cell line. nih.gov
The cytotoxic potential of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of the known anticancer agent ellipticine, was assessed against human neuroblastoma cell lines. nih.gov Compounds 1g, 2d, and 4b from this series displayed IC₅₀ values below 10 µM after 72 hours of exposure. nih.gov
Furthermore, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and tested. mdpi.com Compound 5l from this series was identified as a potential inhibitor against the MDA-MB-231 breast cancer cell line, with an IC₅₀ of 1.4 µM. mdpi.com In another study, new imidazo[1,2-a]pyrimidine (B1208166) derivatives, 3d and 4d , showed inhibitory effects on MCF-7 breast cancer cells with IC₅₀ values of 43.4 µM and 39.0 µM, respectively, and on MDA-MB-231 cells with IC₅₀ values of 35.9 µM and 35.1 µM, respectively. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀/GI₅₀ Value | Reference |
|---|---|---|---|
| 10c | MDA-MB-435 (Melanoma) | 70 nM | strath.ac.uk |
| 7a | A375P (Melanoma) | 0.62 µM | nih.gov |
| 1g | Neuroblastoma | < 10 µM | nih.gov |
| 2d | Neuroblastoma | < 10 µM | nih.gov |
| 4b | Neuroblastoma | < 10 µM | nih.gov |
| 5l | MDA-MB-231 (Breast) | 1.4 µM | mdpi.com |
| 3d | MCF-7 (Breast) | 43.4 µM | nih.gov |
| 4d | MCF-7 (Breast) | 39.0 µM | nih.gov |
| 3d | MDA-MB-231 (Breast) | 35.9 µM | nih.gov |
| 4d | MDA-MB-231 (Breast) | 35.1 µM | nih.gov |
Enzyme Inhibition Studies of Kinases (e.g., CDK2, Raf, HDACs) and Other Drug Targets (e.g., IDE)
The anticancer activity of many imidazole-pyridine derivatives stems from their ability to inhibit specific enzymes that are critical for cancer cell proliferation and survival. Key targets include cyclin-dependent kinases (CDKs), Raf kinases, and histone deacetylases (HDACs).
Raf Kinase Inhibition: Several studies have identified imidazole-pyridine analogs as potent inhibitors of Raf kinases, particularly the B-RAF mutant V600E, which is a driver in many cancers like melanoma. A series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives were found to be selective and potent CRAF inhibitors. nih.gov More specifically, structural optimization of 4-(imidazol-5-yl)pyridine derivatives led to the discovery of compounds with selective inhibitory activity against B-RAF and p38α kinases. strath.ac.uk Compound 10c from this series showed an IC₅₀ value of 1.84 µM against B-RAF. strath.ac.uk Additionally, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600E B-RAF inhibitors. nih.gov Compounds 12e, 12i, and 12l from this series demonstrated the strongest inhibitory activity, with compound 12l having the lowest IC₅₀ of 0.49 µM. nih.gov
CDK Inhibition: Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. nih.govnih.gov Compound 15 from this series was the most potent, with a Kᵢ value of 0.005 µM for CDK2. nih.govnih.gov Another study on pyridine-2,3-dihydrothiazole hybrids identified compound 13a as a potent dual inhibitor of CDK2 and GSK3β. semanticscholar.org
HDAC Inhibition: Histone deacetylase inhibitors represent another class of anticancer agents. Research into ortho-aminoanilide derivatives bearing a pyridine (B92270) moiety as a foot pocket unit (FPU) has shown that the position of the nitrogen atom in the pyridine ring significantly affects HDAC inhibition and selectivity. nih.gov For instance, a 4-pyridinyl group in compound 6d resulted in the best HDAC1/2 inhibition and selectivity over HDAC3 within the pyridinyl series, with an IC₅₀ of 13.2 nM for HDAC1. nih.gov
Table 2: Enzyme Inhibition by this compound Analogs
| Compound/Analog | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 12l | B-RAF (V600E) | IC₅₀ = 0.49 µM | nih.gov |
| 10c | B-RAF | IC₅₀ = 1.84 µM | strath.ac.uk |
| 10c | p38α | IC₅₀ = 0.726 µM | strath.ac.uk |
| 15 | CDK2 | Kᵢ = 0.005 µM | nih.govnih.gov |
| 6d | HDAC1 | IC₅₀ = 13.2 nM | nih.gov |
Molecular and Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation)
Understanding the molecular and cellular mechanisms by which these compounds exert their anticancer effects is critical for their development as therapeutic agents. Key mechanisms identified for imidazole-pyridine analogs include the induction of apoptosis (programmed cell death) and modulation of the cell cycle.
Apoptosis Induction: Derivatives of 4-(imidazol-5-yl)pyridine have been shown to promote apoptosis in various cancer cell lines, including K562, MCF-7, and HT29. strath.ac.uk This apoptotic induction is a key mechanism contributing to their anticancer activity. evitachem.com Studies on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of ellipticine, have also highlighted their potential as cytotoxic agents that can trigger apoptosis. nih.gov The cleavage of PARP-1 by caspases, a hallmark of apoptosis, is a mechanism associated with some of these compounds. nih.gov
Cell Cycle Modulation: Many imidazole-pyridine derivatives exert their antiproliferative effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing. For example, imidazo[1,2-a]pyridines have been reported to induce cell cycle arrest. nih.govresearchgate.net The potent 4-(imidazol-5-yl)pyridine derivative, 10c , was found to induce cell cycle arrest in K562, MCF-7, and HT29 cancer cell lines. strath.ac.uk Similarly, the highly selective CDK2 inhibitor, compound 15 , caused cells to arrest in the S and G2/M phases of the cell cycle. nih.govnih.gov Imidazoacridinones have been shown to induce a preferential and complete arrest of cells in the G2 phase. nih.gov Furthermore, a pyridine-2,3-dihydrothiazole hybrid, compound 13a , was found to cause G1 cell cycle arrest and induce apoptosis by increasing the levels of Bax and caspase-3 while decreasing Bcl-2 levels in HepG2 cells. semanticscholar.org HDAC inhibitors are also known to cause cell cycle arrest, often through the upregulation of p21. nih.gov
Exploration of Antimicrobial Properties (Mechanistic and Cellular Levels)
In addition to their anticancer potential, imidazole-pyridine scaffolds have been investigated for their ability to combat microbial infections. The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and these heterocyclic compounds have shown promising activity against a range of bacterial and fungal pathogens.
Antibacterial Activity Against Bacterial Strains
Imidazopyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested against various bacterial strains, with some exhibiting potent antimicrobial activity. jst.go.jp
Molecular hybrids incorporating an imidazole (B134444) moiety have also been explored. nih.gov For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids displayed significant antibacterial activities against E. coli with MIC values ranging from 4.9 to 17 µM. nih.gov Another study highlighted that some newly synthesized 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts exhibit broad-spectrum activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov
Antifungal Activity
The antifungal potential of imidazole-pyridine analogs has also been a subject of investigation. Fused heterocyclic compounds like imidazo[1,2-a]pyridines are known to possess antifungal properties. nih.gov
Specifically, derivatives of 3-(4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one have been synthesized and screened for their antifungal activity, showing moderate efficacy. In another study, some 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts demonstrated activity against Cryptococcus neoformans and Candida albicans. nih.gov Furthermore, novel benzo jst.go.jpimidazo[1,2-d] nih.govnih.govjst.go.jptriazine derivatives were synthesized and evaluated for their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici, with many of the compounds showing obvious fungicidal effects. mdpi.com
Ligand-Target Interaction Studies with Receptors and Enzymes
The this compound scaffold is a privileged structure, capable of interacting with multiple biological macromolecules through various non-covalent interactions.
Histamine (B1213489) H3 Receptor Agonism and Binding Affinity
The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily expressed in the central nervous system (CNS). wikipedia.org It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, and serotonin (B10506). wikipedia.org This positions the H3R as a significant target for treating neurological and cognitive disorders.
Analogs containing the imidazole ring, a key component of histamine itself, are potent H3R ligands. The imidazole moiety is crucial for binding, often forming key interactions within the receptor's binding pocket. mdpi.com Specifically, compounds featuring an imidazolyl-alkyl-piperidine structure have been identified as potent and selective H3R agonists. nih.gov
Studies on trans-cyclopropylhistamine, an analog where a cyclopropane (B1198618) ring restricts the conformation of the ethylamine (B1201723) side chain of histamine, reveal stereoselective activity. The (1S,2S)-enantiomer acts as a potent H3R agonist, while the (1R,2R)-enantiomer is significantly less active, highlighting the precise geometric requirements for receptor activation. nih.gov The development of non-imidazole H3R agonists has been pursued to avoid potential drawbacks associated with the imidazole ring, but these efforts underscore the importance of mimicking its interactions for achieving high affinity. mdpi.comacs.org
Table 1: Histaminergic Activity of Selected Imidazole-Based Compounds
| Compound | Target | Activity | pD2 / pKi | Reference |
|---|---|---|---|---|
| (1S,2S)-Cyclopropylhistamine | Rat Cortex H3R | Agonist | 7.1 (pD2) | nih.gov |
| (1R,2R)-Cyclopropylhistamine | Rat Cortex H3R | Agonist | ~1 order of magnitude less active than (1S,2S) | nih.gov |
| 4-(1H-imidazol-4-ylmethyl)piperidine | H3 Receptor | Potent & Selective Agonist | Not specified | nih.gov |
Modulation of Serotonin Receptors
The serotonergic system, which utilizes the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), is integral to regulating mood, emotion, and various physiological processes. nih.gov Modulators of serotonin receptors are cornerstone therapies for psychiatric disorders such as depression and anxiety. encyclopedia.pubnih.gov
The imidazole nucleus is a recurring motif in the design of novel serotonin receptor ligands. nih.govnih.gov Its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions allow imidazole-containing molecules to bind effectively to various 5-HT receptor subtypes. encyclopedia.pub For instance, a series of 3H-imidazo[4,5-b]pyridine derivatives were identified as potent ligands for the 5-HT6 receptor, with one compound acting as a strong partial inverse agonist with a Ki value of 6 nM. nih.gov Further research into fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles led to the discovery of a potent 5-HT7 receptor agonist with a Ki of 4 nM. nih.gov These findings confirm that the imidazole-pyridine framework is a viable scaffold for developing selective and potent modulators of the serotonergic system. dntb.gov.ua
Interaction with Other Biological Macromolecules (e.g., DNA, proteins)
The versatility of the imidazo[1,2-a]pyridine (B132010) scaffold extends beyond common CNS receptors. Studies have revealed its ability to interact with nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR). CAR is a key regulator of xenobiotic and endobiotic metabolism in the liver. nih.gov Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine were discovered to be potent and selective agonists of human CAR, demonstrating activity in the nanomolar range. nih.gov
Furthermore, related heterocyclic scaffolds have shown activity against other important protein classes. For example, N-(1H-pyrazol-3-yl)quinazolin-4-amines, which share structural similarities, have been identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε), a protein kinase implicated in neurodegenerative disorders and cancer. nih.gov This suggests that the broader class of N-heterocyclic compounds, including this compound, can be adapted to target a wide range of protein and enzyme families.
Structure-Activity Relationship (SAR) Elucidation for Biological Potency and Selectivity
Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For the this compound scaffold and its analogs, SAR studies have provided critical insights into optimizing potency and selectivity for various targets.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold and its isomers, several key elements have been identified.
The Imidazole Ring: This moiety is a critical pharmacophoric element, particularly for histamine H3 receptor activity, where it acts as a bioisostere of the endogenous ligand, histamine. Its nitrogen atoms serve as crucial hydrogen bond acceptors and donors, anchoring the ligand in the receptor's binding site. mdpi.com Its presence is also a common feature in many potent serotonin receptor modulators. nih.gov
The Amino Group: In the context of antiviral activity, the 3-amino group on the imidazo[1,2-a]pyridine scaffold was found to be a part of the active structure against HIV-1 reverse transcriptase. researchgate.netdntb.gov.ua For other targets, this position can be modified to tune the molecule's properties. For instance, in related pyridazinone scaffolds, an amino group at the 4-position was found to be a key feature for inhibiting Fatty Acid Binding Protein 4 (FABP4). nih.govresearchgate.net
Substituents and Linkers: The nature, size, and position of substituents on both the imidazole and pyridine rings are crucial for fine-tuning biological activity. For H3R ligands, the length and nature of the linker chain between the imidazole-pyridine core and another cyclic moiety (like piperidine) significantly impact binding affinity. semanticscholar.org Similarly, for serotonin receptor modulators and kinase inhibitors, specific substitutions on the aromatic rings are required to achieve high potency and selectivity against off-target proteins. nih.govnih.gov
These SAR studies demonstrate that the this compound scaffold is a highly adaptable and "tunable" framework, allowing medicinal chemists to develop a wide range of biologically active compounds by strategically modifying its key pharmacophoric elements. semanticscholar.org
Impact of Substituent Variation on Target Binding and Functional Outcome
Detailed research findings on how modifying the chemical structure of this compound affects its interaction with biological targets are not available in the current body of scientific literature. Structure-activity relationship (SAR) studies, which are fundamental to understanding these effects, have not been published for this specific compound.
Rational Design Principles Based on SAR Insights
Due to the absence of structure-activity relationship data for this compound, no rational design principles derived from its specific chemical scaffold can be reported. The development of such principles is contingent on the availability of experimental data from biological screening and molecular interaction studies.
Emerging Research Applications and Interdisciplinary Studies of 4 1h Imidazol 2 Yl Pyridin 3 Amine
Applications in Materials Science and Photophysical Properties
Functional Materials Development
There is currently no available research detailing the development or application of 4-(1H-imidazol-2-yl)pyridin-3-amine in the field of functional materials. The unique arrangement of the imidazole (B134444) and pyridine (B92270) rings, with an amino group at the 3-position of the pyridine moiety, suggests potential for this molecule to act as a versatile building block. The hydrogen bonding capabilities of the amine and imidazole groups, coupled with the π-system of the heterocyclic rings, could theoretically be exploited in the design of supramolecular structures, polymers, or organic frameworks. However, without experimental data, its suitability for applications such as organic electronics, porous materials, or sensor technology remains purely speculative.
Luminescence and Optical Applications
The photophysical properties of This compound have not been characterized in the available scientific literature. Consequently, there is no information regarding its potential for luminescence and optical applications. Related compounds, such as other isomers of imidazolyl-pyridines and their derivatives, have been investigated for their fluorescent properties, often driven by mechanisms like excited-state intramolecular proton transfer (ESIPT). The presence of both proton-donating (amine and imidazole N-H) and proton-accepting (pyridine and imidazole nitrogens) sites within this compound suggests that it could potentially exhibit interesting photoluminescent behavior. However, empirical studies are required to determine its absorption and emission spectra, quantum yields, and fluorescence lifetimes.
Table 1: Photophysical Data for this compound
| Property | Value |
|---|---|
| Absorption Max (λ_abs) | Data not available |
| Emission Max (λ_em) | Data not available |
| Quantum Yield (Φ) | Data not available |
| Fluorescence Lifetime (τ) | Data not available |
Note: A thorough search of scientific databases yielded no photophysical data for this compound.
Catalytic Roles in Organic Synthesis
An extensive search of the chemical literature did not reveal any studies on the use of This compound as a catalyst in organic synthesis. The structure of the molecule, featuring basic nitrogen atoms in both the pyridine and imidazole rings, suggests potential as an organocatalyst, particularly in reactions that are catalyzed by bases or hydrogen-bond donors. Furthermore, its bidentate chelation capabilities could make it a suitable ligand for transition metal-based catalysts. Nevertheless, without any published research, its catalytic activity, efficiency, and scope in synthetic organic chemistry are unknown.
Development of Chemical Probes for Biological Systems and Pathways
There is no information available on the development or use of This compound as a chemical probe for biological systems. The design of chemical probes often relies on specific interactions with biological targets and frequently incorporates a fluorescent reporter. While the imidazolyl-pyridine scaffold is present in some biologically active molecules, no research has been published on the specific application of this isomer as a probe for imaging, sensing, or tracking biological molecules or pathways.
Coordination Chemistry and Ligand Design for Metal Complexes
The role of This compound in coordination chemistry and as a ligand for metal complexes has not been explored in the available literature. The molecule possesses multiple potential coordination sites: the nitrogen atoms of the pyridine and imidazole rings, as well as the exocyclic amino group. This structure suggests that it could act as a bidentate or potentially a bridging ligand, forming complexes with a variety of metal ions. The resulting metal complexes could foreseeably have interesting magnetic, optical, or catalytic properties. However, in the absence of any synthetic and characterization studies, the coordination behavior of this compound remains theoretical.
Table 2: Coordination Properties of this compound
| Metal Ion | Coordination Mode | Resulting Complex |
|---|---|---|
| Data not available | Data not available | Data not available |
Note: No studies on the coordination of this compound with metal ions have been found in the public domain.
Conclusion and Future Perspectives on 4 1h Imidazol 2 Yl Pyridin 3 Amine Research
Synthesis and Methodological Advancements for the Core Structure and its Analogs
The synthesis of the core imidazo[4,5-b]pyridine structure, of which 4-(1H-imidazol-2-yl)pyridin-3-amine is a derivative, has seen significant progress. Modern synthetic strategies are moving towards efficiency, sustainability, and diversity. A key approach involves the tandem reaction of 2-chloro-3-nitropyridine (B167233) with primary amines, followed by in situ reduction of the nitro group and subsequent heteroannulation with aldehydes. acs.org This method is notable for its use of water as a solvent and for requiring only a single chromatographic purification step, aligning with the principles of green chemistry. acs.org
Advancements in the synthesis of related imidazopyridines often employ novel catalytic systems and energy sources to improve yields and reaction times. Methodologies such as microwave-assisted and ultrasound-assisted synthesis have been successfully applied to the construction of similar heterocyclic systems. organic-chemistry.org Catalysts ranging from copper salts to metal-free systems involving iodine or graphene oxide have proven effective in promoting the necessary C-N bond formations. organic-chemistry.orgacs.org
Future advancements for the synthesis of this compound and its derivatives will likely focus on developing one-pot, multi-component reactions that allow for the rapid generation of a library of analogs from simple starting materials. acs.orgnih.gov The Groebke–Blackburn–Bienaymé three-component reaction, already used for other imidazopyridine isomers, is an example of a powerful strategy that could potentially be adapted for this scaffold. nih.gov
Table 1: Comparison of Modern Synthesis Methods for Imidazo-Pyridine Scaffolds
| Method | Key Reagents | Catalyst/Conditions | Advantages |
| Tandem Annulation | 2-chloro-3-nitropyridine, primary amines, aldehydes | H₂O-IPA, heat | Green solvent, high efficiency, single purification step acs.org |
| Aerobic Oxidation | 2-aminopyridines, acetophenones | CuI / air | Broad functional group compatibility organic-chemistry.org |
| Microwave-Assisted Synthesis | Aryl(imidazolyl)methanone, dialkylamines | Microwave, metal-free | Efficient, rapid reaction times organic-chemistry.org |
| Ultrasound-Assisted C-H Functionalization | Ketones, 2-aminopyridines | KI/tert-butyl hydroperoxide, ultrasound, water | Green solvent, no metal catalyst, mild conditions organic-chemistry.org |
Progress in Understanding Structure-Activity Relationships and Molecular Interactions
While direct structure-activity relationship (SAR) studies on this compound are limited, extensive research on analogous structures provides a strong foundation for future exploration. The pyridine (B92270) ring and the 3-amino group are recognized as key features for enhancing biological activity, particularly antiproliferative effects. mdpi.com The amine group not only acts as a crucial hydrogen bonding partner but also serves as a convenient chemical handle for introducing further modifications to explore the chemical space around the core scaffold. nih.gov
Studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share the imidazolyl-amino-pyridine motif, have shown that bulky hydrophobic groups at the 2-position of the imidazole (B134444) ring are critical for achieving positive allosteric modulation of the A₃ adenosine (B11128) receptor. nih.gov Similarly, research on imidazole-pyridine hybrids as anticancer agents revealed that substitutions on the imidazole nitrogen atom significantly influence their inhibitory activity against kinases like GSK-3β. cnr.it The interactions observed in these related systems are typically a combination of hydrogen bonds, often involving the pyridine nitrogen or the amine group, and hydrophobic interactions with the target protein. nih.govcnr.it
Future SAR studies on this compound should systematically explore substitutions at three key positions:
The Imidazole Nitrogen (N-1): Alkylation or arylation could modulate steric and electronic properties.
The Pyridine Ring: Introduction of substituents could fine-tune solubility and target engagement.
The 3-Amine Group: Acylation, alkylation, or its use as a linker to other functional groups could profoundly impact biological activity. nih.gov
Unexplored Avenues in Computational and Theoretical Chemistry for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the research and development of novel compounds based on the this compound scaffold. These methods have been extensively applied to related heterocyclic systems, providing a clear roadmap for future theoretical investigations. researchgate.netplos.org
One key area is the use of Density Functional Theory (DFT) to understand the electronic properties of the molecule. researchgate.netplos.org Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity, while Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are essential for predicting and analyzing the binding modes of these compounds with potential biological targets. cnr.itacs.org These simulations can elucidate key interactions, such as hydrogen bonds with specific amino acid residues like aspartate or glutamate, and help rationalize observed SAR data. acs.org Furthermore, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can be employed early in the design phase to assess the drug-likeness of novel analogs, helping to prioritize synthesis efforts on compounds with more favorable pharmacokinetic profiles. researchgate.netplos.org
Table 2: Potential Computational Analyses for the this compound Scaffold
| Technique | Application/Purpose | Reference Precedent |
| Density Functional Theory (DFT) | Analyze electronic properties, reactivity (HOMO-LUMO), and electrostatic potential (MEP). | Used to study imidazo[1,2-a]pyridine (B132010) derivatives and imidazole alkaloids. researchgate.netplos.org |
| Molecular Docking | Predict binding modes and affinities within protein active sites. | Applied to histamine (B1213489) H3 receptor agonists and GSK-3β inhibitors. cnr.itacs.org |
| Molecular Dynamics (MD) | Simulate the stability of ligand-protein complexes over time. | Used to validate the binding mode of non-imidazole H3R agonists. acs.org |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties to assess drug-likeness. | Integrated into the study of imidazopyridine derivatives and imidazole alkaloids. researchgate.netplos.org |
Prospects for Identifying Novel Biological Targets and Therapeutic Concepts (non-clinical)
The this compound scaffold is a "privileged structure" that holds promise for interacting with a wide range of biological targets, particularly those implicated in oncology and inflammatory diseases. Research on closely related molecules has identified several target classes where this motif could be therapeutically relevant.
Protein Kinases are a major target class. Imidazole-pyridine hybrids have shown activity against GSK-3β, while related structures inhibit V600E BRAF and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. cnr.itnih.govresearchgate.net The this compound core is well-suited for development as a kinase inhibitor, often acting as a scaffold that fits into the ATP-binding pocket.
G-Protein Coupled Receptors (GPCRs) are another promising area. Imidazo[4,5-c]quinolin-4-amines are positive allosteric modulators of the A₃ adenosine receptor, and other pyrimidine-amine structures act as agonists for the histamine H₃ receptor. nih.govacs.org This suggests the scaffold could be adapted to modulate GPCR activity for various therapeutic applications.
Additionally, analogs have shown potential as anti-infective agents (e.g., against Leishmania) and as inhibitors of inflammatory mediators like TNF-α. nih.govscilit.com
Table 3: Potential Biological Targets for this compound Analogs
| Target Class | Specific Target Example | Reference Scaffold |
| Protein Kinases | GSK-3β, BRAF V600E, EGFR | Imidazole-pyridine hybrids, Benzimidazole-pyrimidines cnr.itnih.govresearchgate.net |
| GPCRs | A₃ Adenosine Receptor, Histamine H₃ Receptor | Imidazo[4,5-c]quinolin-4-amines, Pyrimidin-2-amines nih.govacs.org |
| Anti-Infectives | Leishmania parasite | Imidazopyridines nih.gov |
| Inflammatory Cytokines | TNF-α | Imidazo[1,2-a]pyridin-3-amines scilit.com |
Outlook on the Broader Academic and Industrial Utility of the this compound Motif
The this compound motif possesses significant potential for both academic research and industrial applications. Its structural features make it an attractive starting point for medicinal chemistry campaigns and a valuable tool for chemical biology.
From an academic perspective , this scaffold serves as an excellent platform for developing and showcasing novel synthetic methodologies. acs.org Its derivatives can be used as chemical probes to investigate the function and structure of the biological targets identified, such as specific kinases and GPCRs. acs.org The development of selective ligands for these targets based on this core can help elucidate complex biological pathways.
In an industrial context , the demonstrated broad-spectrum biological activity of related compounds makes the this compound scaffold a valuable asset in drug discovery pipelines. researchgate.net The fact that the wider imidazopyridine class is already found in marketed drugs for various conditions lends credibility to its potential for yielding successful therapeutic agents. researchgate.net Its synthetic tractability allows for the creation of large compound libraries for high-throughput screening, increasing the probability of identifying lead compounds for development against cancer, inflammatory disorders, and infectious diseases. acs.orgnih.gov The future of this motif lies in its systematic exploration to unlock its full therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
